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Compound of Interest

Compound Name: 2-iodoacetaldehyde

Cat. No.: B1250149 Get Quote

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of 2-iodoacetaldehyde, a reactive

aldehyde of significant interest to researchers, scientists, and professionals in drug

development. This document outlines its chemical properties, synthesis, and key applications,

with a focus on its role as a covalent modifier of proteins.

Core Chemical Data
2-Iodoacetaldehyde is a haloaldehyde with the molecular formula C₂H₃IO. It is recognized for

its high reactivity, largely attributed to the electrophilic nature of both the aldehyde carbonyl

carbon and the carbon atom bonded to the iodine.

Property Value Source

CAS Number 55782-51-9

Molecular Formula C₂H₃IO

Molecular Weight 169.95 g/mol

IUPAC Name 2-iodoacetaldehyde

SMILES C(C=O)I
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Synthesis of 2-Iodoacetaldehyde
The synthesis of 2-iodoacetaldehyde can be effectively achieved through a halide exchange

reaction, specifically the Finkelstein reaction. This method involves the treatment of a more

readily available 2-haloacetaldehyde, such as 2-chloroacetaldehyde, with an iodide salt in an

appropriate solvent.

Experimental Protocol: Synthesis via Finkelstein
Reaction
This protocol is based on the principles of the Finkelstein reaction and the known synthesis of

related haloaldehydes.

Materials:

2-chloroacetaldehyde

Sodium iodide (NaI)

Anhydrous acetone

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Filtration apparatus (e.g., Büchner funnel)

Rotary evaporator

Procedure:

Reaction Setup: In a dry round-bottom flask, dissolve 2-chloroacetaldehyde in anhydrous

acetone.
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Addition of Iodide: Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the

solution.

Reaction: The mixture is stirred and heated to reflux. The reaction progress can be

monitored by the precipitation of sodium chloride, which is insoluble in acetone.

Work-up: After the reaction is complete (typically after several hours), the mixture is cooled to

room temperature. The precipitated sodium chloride is removed by filtration.

Purification: The acetone is removed from the filtrate using a rotary evaporator. The resulting

crude 2-iodoacetaldehyde can be further purified by distillation under reduced pressure.
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Caption: Synthesis of 2-iodoacetaldehyde via the Finkelstein reaction.

Applications in Biochemistry and Drug Discovery
2-Iodoacetaldehyde's reactivity makes it a valuable tool for studying protein structure and

function, particularly as an alkylating agent for cysteine residues. Its mechanism of action often

involves the irreversible covalent modification of thiol groups in enzyme active sites, leading to

inhibition.

Covalent Inhibition of Cysteine Proteases: A Case Study
of Papain
Aldehydes, including those with leaving groups like iodide, are known inhibitors of cysteine

proteases such as papain. The inhibition mechanism involves the formation of a thiohemiacetal

between the aldehyde and the active site cysteine residue.
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Caption: Covalent inhibition of papain by 2-iodoacetaldehyde.

Experimental Protocol: Protein Alkylation
This protocol is adapted from established methods for protein alkylation using iodoacetamide

and is suitable for 2-iodoacetaldehyde.

Materials:

Protein sample containing cysteine residues

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction

2-Iodoacetaldehyde solution (freshly prepared)

Alkylation buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Quenching reagent (e.g., DTT or L-cysteine)

Procedure:

Protein Reduction:

Dissolve the protein sample in the alkylation buffer.
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Add DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM.

Incubate at 37°C for 1 hour to reduce disulfide bonds.

Cool the sample to room temperature.

Alkylation:

Add a freshly prepared solution of 2-iodoacetaldehyde to the reduced protein sample. A

2- to 5-fold molar excess of the alkylating agent over the total thiol concentration is

typically used.

Incubate the reaction mixture in the dark at room temperature for 1 hour.

Quenching:

Stop the alkylation reaction by adding a quenching reagent, such as DTT or L-cysteine, in

excess to react with any unreacted 2-iodoacetaldehyde.

Downstream Processing:

The alkylated protein can then be purified from excess reagents by dialysis, gel filtration,

or precipitation. The extent of modification can be assessed by mass spectrometry.

Conclusion
2-Iodoacetaldehyde is a potent and versatile reagent for researchers in the fields of

biochemistry and drug discovery. Its ability to covalently modify cysteine residues makes it a

valuable tool for probing enzyme mechanisms and developing irreversible inhibitors. The

synthetic and application protocols provided in this guide offer a foundation for the effective

utilization of this compound in a research setting. Appropriate safety precautions should always

be taken when handling this reactive compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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